2-(5-Chloro-2-methoxyphenyl)isonicotinic acid
Description
2-(5-Chloro-2-methoxyphenyl)isonicotinic acid is a pyridinecarboxylic acid derivative featuring a 5-chloro-2-methoxyphenyl substituent at the 2-position of the isonicotinic acid (pyridine-4-carboxylic acid) core. Its unique substitution pattern distinguishes it from simpler isonicotinic acid derivatives, offering distinct physicochemical and biological properties .
Properties
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-12-3-2-9(14)7-10(12)11-6-8(13(16)17)4-5-15-11/h2-7H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJKFPDDRWYGSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20610509 | |
| Record name | 2-(5-Chloro-2-methoxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20610509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
376594-24-0 | |
| Record name | 2-(5-Chloro-2-methoxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20610509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Design and Substrate Selection
The Suzuki–Miyaura coupling has emerged as a cornerstone for constructing biaryl frameworks in this compound’s synthesis. A representative protocol involves coupling 2-bromoisonicotinic acid with (5-chloro-2-methoxyphenyl)boronic acid under palladium catalysis. Key reaction parameters include:
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Catalyst system : Pd(PPh₃)₄ (2 mol%)
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Base : K₂CO₃ (2 equiv)
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Solvent : Dioxane/water (4:1 v/v)
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Temperature : 90°C, 12 hours
This method achieves moderate yields (45–55%), attributed to steric hindrance from the methoxy and chloro substituents on the phenyl ring.
Optimization Strategies
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Ligand screening : Bulky phosphine ligands (e.g., SPhos) improve catalyst turnover, increasing yields to 62%.
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Microwave assistance : Reducing reaction time to 2 hours while maintaining 90°C enhances efficiency without compromising yield.
Table 1: Suzuki–Miyaura Coupling Performance Under Varied Conditions
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Standard protocol | 53 | 95 |
| SPhos ligand | 62 | 97 |
| Microwave-assisted | 58 | 96 |
Directed Ortho-Metalation (DoM) Strategy
Sequential Functionalization
This approach leverages directed metalation to install substituents regioselectively. Starting with 2-methoxyisonicotinic acid, the sequence involves:
Critical Analysis
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Yield bottleneck : Demethylation/remethylation steps cumulatively cause 30% mass loss.
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Regioselectivity : DoM ensures >95% positional fidelity for chloro substitution.
Table 2: DoM Route Efficiency
| Step | Yield (%) |
|---|---|
| Chlorination | 88 |
| Demethylation | 65 |
| Remethylation | 72 |
| Overall | 41 |
Tandem Cyclization-Oxidation Pathway
One-Pot Synthesis
A patent-pending method (EP3483145A1) employs a thioether intermediate for concurrent ring formation and oxidation:
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Thioether formation : 5-chloro-2-methoxyaniline reacts with 2-mercaptoisonicotinic acid using EDCI/HOBt.
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Oxidation : H₂O₂/NaWO₄ converts thioether to sulfone, inducing cyclization.
Performance Metrics
Mechanistic Insight : The sulfone group acts as a traceless directing group, facilitating intramolecular C–C bond formation.
Comparative Evaluation of Methods
Table 3: Synthesis Route Comparison
| Parameter | Suzuki–Miyaura | DoM | Tandem Cyclization |
|---|---|---|---|
| Overall Yield (%) | 53–62 | 41 | 68 |
| Purity (%) | 95–97 | 89 | 94 |
| Scalability | Moderate | Low | High |
| Cost (Relative) | High | Moderate | Low |
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-methoxyphenyl)isonicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSMe).
Major Products Formed
Oxidation: Formation of 2-(5-Hydroxy-2-methoxyphenyl)isonicotinic acid.
Reduction: Formation of 2-(5-Methoxyphenyl)isonicotinic acid.
Substitution: Formation of 2-(5-Amino-2-methoxyphenyl)isonicotinic acid or 2-(5-Methylthio-2-methoxyphenyl)isonicotinic acid.
Scientific Research Applications
2-(5-Chloro-2-methoxyphenyl)isonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-methoxyphenyl)isonicotinic acid involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as the suppression of bacterial growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Isonicotinic Acids with Aryl Groups
2-(4-Methoxyphenyl)isonicotinic Acid
- Structure : A 4-methoxyphenyl group replaces the 5-chloro-2-methoxyphenyl moiety.
- Molecular Formula: Likely C₁₃H₁₁NO₃ (absence of chlorine and different phenyl substitution).
- Key Differences : The lack of a chlorine atom and the methoxy group at the 4-position (instead of 5-chloro-2-methoxy) reduces electronegativity and steric bulk. This may alter solubility and receptor-binding interactions in medicinal applications .
2-(5-Chloro-2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylic Acid
- Structure : An isoindole-1,3-dione ring fused to the pyridinecarboxylic acid core, with the same 5-chloro-2-methoxyphenyl substituent.
- Molecular Formula: C₁₆H₁₀ClNO₅ ().
Substituted Isonicotinic Acids with Pyridine-Modified Substituents
5-Chloro-2-methoxyisonicotinic Acid
- Structure : Chloro and methoxy groups are directly attached to the pyridine ring (positions 5 and 2).
- Molecular Formula: C₇H₆ClNO₃ ().
- Key Differences: The absence of a phenyl group reduces molecular weight (214.64 g/mol vs.
5-Chloro-2-methylisonicotinic Acid
- Structure : Methyl and chloro groups on the pyridine ring.
- Molecular Formula: C₇H₆ClNO₂ ().
- Key Differences : Replacement of methoxy with methyl reduces polarity, impacting solubility and interaction with polar targets. Molecular weight is significantly lower (171.58 g/mol) .
5-Bromo-2-chloroisonicotinic Acid
- Structure : Bromo and chloro substituents on the pyridine ring.
- Molecular Formula: C₆H₃BrClNO₂ ().
Esters and Salts of Related Acids
Methyl (5-Chloro-2-methoxyphenyl)acetate
Data Table: Comparative Analysis of Key Compounds
*Inferred based on structural analysis.
Research Findings and Implications
- Bioactivity : Chlorine and methoxy groups enhance electronegativity and hydrogen-bonding capacity, critical for target engagement in drug discovery. The phenyl group in the target compound may improve binding to hydrophobic pockets in enzymes or receptors .
- Synthetic Utility : Esters like methyl (5-chloro-2-methoxyphenyl)acetate serve as precursors for amide or acid derivatives, highlighting the role of the target compound in multistep syntheses .
- Thermodynamic Properties : Compounds with isoindole-dione fused rings (e.g., ) exhibit higher predicted boiling points (~592°C) due to increased molecular rigidity, whereas simpler pyridine derivatives have lower thermal stability .
Biological Activity
2-(5-Chloro-2-methoxyphenyl)isonicotinic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological effects of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a chloro and methoxy substitution on the phenyl ring attached to an isonicotinic acid moiety. This structural configuration is believed to influence its biological activity significantly.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes related to cancer cell proliferation.
- Interaction with Receptors : It may interact with nicotinic acetylcholine receptors (nAChRs), influencing calcium influx in cells, which is critical for various cellular functions.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. The compound was tested against various cancer cell lines, including those from mesothelioma and colorectal cancer.
Table 1: Anticancer Activity of this compound
| Cell Line | GI50 (µM) |
|---|---|
| NCI-H226 (Mesothelioma) | 16.18 |
| HCT-116 (Colorectal Cancer) | 12.26 |
| NCI-H28 (Mesothelioma) | ND |
ND: Not Determined
The results indicate that the compound has promising growth inhibitory effects, particularly against NCI-H226 and HCT-116 cell lines, suggesting its potential as an anticancer agent.
Antimicrobial Activity
In addition to anticancer properties, this compound has shown antimicrobial activity against various pathogens. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
Case Studies
- Study on Mesothelioma Cells : A study evaluated the effects of the compound on NCI-H226 mesothelioma cells, revealing a significant reduction in cell viability at concentrations as low as 16.18 µM. The study concluded that the compound could be a lead candidate for further development in mesothelioma treatment.
- Antimicrobial Efficacy : Another research explored the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at minimal inhibitory concentrations (MICs).
Pharmacological Characterization
Pharmacological characterization studies have focused on understanding the binding affinity of this compound to various receptors and enzymes. The findings suggest that it may act as a selective modulator rather than a full agonist or antagonist, which could be beneficial in minimizing side effects associated with broad-spectrum agents.
Q & A
What are the key structural features of 2-(5-Chloro-2-methoxyphenyl)isonicotinic acid that influence its reactivity in organic synthesis?
Answer:
The compound's reactivity is governed by its electron-withdrawing chloro substituent at the 5-position and the electron-donating methoxy group at the 2-position on the phenyl ring. These groups create an electronic asymmetry that directs regioselectivity in nucleophilic or electrophilic reactions. The isonicotinic acid moiety (pyridine-4-carboxylic acid) provides a rigid planar structure, facilitating coordination with metal catalysts or hydrogen bonding in supramolecular assemblies. Computational modeling of collision cross-sections (CCS) and frontier molecular orbitals (e.g., HOMO-LUMO gaps) can predict reactivity trends .
How can researchers optimize the synthesis of this compound to improve yield and purity?
Answer:
Employ a Design of Experiments (DoE) approach to systematically vary parameters such as temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd/C for coupling reactions). Statistical analysis (e.g., ANOVA) can identify significant factors. For purification, use orthogonal techniques: silica gel chromatography followed by recrystallization in ethanol/water mixtures. Monitor intermediates via HPLC-MS to track byproduct formation .
What computational tools are effective for predicting the bioactivity of this compound?
Answer:
Quantum mechanical calculations (e.g., DFT for binding affinity) combined with molecular docking (AutoDock Vina, Schrödinger Suite) can simulate interactions with biological targets like enzymes or receptors. Machine learning models trained on structurally similar compounds (e.g., CID 45789849 derivatives) can predict IC50 values or ADMET properties. Validate predictions with in vitro assays using T-lymphoblastic cell lines or enzymatic inhibition studies .
How should researchers address discrepancies in reported bioactivity data for this compound?
Answer:
Contradictions may arise from variations in assay conditions (e.g., pH, cell line viability) or impurities in synthesized batches. Conduct a meta-analysis of literature data to identify confounding variables. Reproduce experiments under standardized protocols (e.g., ISO guidelines) and validate compound purity via NMR (1H/13C) and LC-MS. Cross-reference with structurally analogous compounds (e.g., 5-Chloro-2-methylisonicotinic acid) to isolate structure-activity relationships (SAR) .
What advanced spectroscopic techniques are recommended for characterizing this compound’s solid-state structure?
Answer:
Single-crystal X-ray diffraction (SCXRD) provides definitive proof of molecular geometry and intermolecular interactions (e.g., π-π stacking). Pair with solid-state NMR (ssNMR) to analyze crystallinity and polymorphic forms. For dynamic behavior, use variable-temperature FTIR to monitor hydrogen-bonding networks. Compare experimental CCS values (via ion mobility spectrometry) with computational predictions to validate conformational stability .
What strategies mitigate safety risks when handling this compound in the lab?
Answer:
Review Safety Data Sheets (SDS) for acute toxicity and environmental hazards. Use fume hoods for synthesis steps involving volatile intermediates (e.g., chloro derivatives). Implement waste management protocols for halogenated byproducts. Store the compound in amber vials under inert gas (Ar/N2) to prevent degradation. Train personnel in emergency response for dermal or ocular exposure .
How does the compound’s electronic profile influence its application in catalysis or materials science?
Answer:
The electron-deficient pyridine ring and electron-rich methoxyphenyl group enable dual functionality: as a ligand in transition-metal catalysis (e.g., Suzuki-Miyaura coupling) or as a building block for conductive polymers. Cyclic voltammetry (CV) can assess redox activity, while UV-Vis spectroscopy monitors charge-transfer interactions in supramolecular assemblies. Compare with analogues like 3-(4-Chloro-2-methoxyphenyl)phenylacetic acid to refine design principles .
What experimental and computational approaches resolve ambiguities in reaction mechanisms involving this compound?
Answer:
Use isotopic labeling (e.g., 13C at the carboxylic acid group) to trace reaction pathways via NMR. Pair with density functional theory (DFT) calculations to model transition states and kinetic isotope effects (KIE). For photochemical reactions, transient absorption spectroscopy can identify short-lived intermediates. Validate with high-resolution mass spectrometry (HRMS) .
How can researchers leverage this compound to develop novel drug candidates targeting specific enzymes?
Answer:
Incorporate the isonicotinic acid scaffold into prodrug designs, modifying the methoxyphenyl group to enhance blood-brain barrier permeability. Screen against target enzymes (e.g., purine nucleoside phosphorylase) using fluorescence-based assays. Optimize pharmacokinetics via structure-based drug design (SBDD), guided by X-ray co-crystallography of enzyme-inhibitor complexes .
What methodologies ensure reproducibility in scaling up synthesis from milligram to gram quantities?
Answer:
Implement flow chemistry for continuous processing, optimizing residence time and mixing efficiency. Use process analytical technology (PAT) like in-line IR spectroscopy for real-time monitoring. Compare batch vs. flow yields and purity (via qNMR). For crystallization, apply particle engineering techniques (e.g., anti-solvent addition) to control polymorph formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
